molecular formula C12H15BrO2 B3179144 Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate CAS No. 926625-05-0

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B3179144
CAS No.: 926625-05-0
M. Wt: 271.15 g/mol
InChI Key: CLBQGIWZFJUYBJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H15BrO2 It is a derivative of propanoic acid, featuring a bromophenyl group and a methyl ester functional group

Mechanism of Action

Target of Action

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is a complex organic compoundBromophenyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

Bromophenyl compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromophenyl compounds are known to be involved in various organic synthesis reactions, including the suzuki–miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .

Pharmacokinetics

The compound’s molecular weight (2431 g/mol) and its structure suggest that it may have certain pharmacokinetic properties

Result of Action

The compound’s involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biological processes .

Action Environment

Safety data sheets for similar compounds suggest that they should be stored in a well-ventilated place and kept cool . These compounds may also present certain hazards, such as being highly flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products

    Substitution: Formation of substituted derivatives such as 3-(3-aminophenyl)-2,2-dimethylpropanoate.

    Reduction: Formation of 3-(3-bromophenyl)-2,2-dimethylpropanol.

    Oxidation: Formation of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
  • Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate
  • Methyl 3-(3-chlorophenyl)-2,2-dimethylpropanoate

Uniqueness

Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom at the meta position can result in different electronic and steric effects compared to its ortho and para analogs, leading to distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBQGIWZFJUYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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